N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 2-bromo-1-(2,5-dimethylphenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with 4-ethoxyphenylacetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenyl)-1,3-thiazole: Shares the thiazole ring structure but lacks the ethoxyphenylacetamide group.
4-ethoxyphenylacetic acid: Contains the ethoxyphenylacetamide group but lacks the thiazole ring.
N-(2,5-dimethylphenyl)-1,3-thiazole-2-amine: Similar structure but with an amine group instead of the ethoxyphenylacetamide group.
Uniqueness
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is unique due to the combination of the thiazole ring and the ethoxyphenylacetamide group. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-17-9-7-16(8-10-17)12-20(24)23-21-22-19(13-26-21)18-11-14(2)5-6-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAXKCDUAFFJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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